Cas no 771530-60-0 (3-amino-3-(5-ethylthiophen-2-yl)propanamide)

3-Amino-3-(5-ethylthiophen-2-yl)propanamide is a specialized organic compound featuring a thiophene core substituted with an ethyl group and an amino-propanamide side chain. This structure imparts unique reactivity and functional versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and amide groups enhances its potential for further derivatization, enabling applications in peptidomimetics and bioactive molecule development. Its thiophene moiety contributes to electronic properties useful in materials science. The compound’s well-defined structure ensures consistent performance in synthetic pathways, while its moderate stability under standard conditions facilitates handling and storage. Suitable for research-scale applications requiring precise molecular modifications.
3-amino-3-(5-ethylthiophen-2-yl)propanamide structure
771530-60-0 structure
Product Name:3-amino-3-(5-ethylthiophen-2-yl)propanamide
CAS No:771530-60-0
MF:C9H14N2OS
MW:198.285260677338
CID:6005430
PubChem ID:62319599
Update Time:2025-10-28

3-amino-3-(5-ethylthiophen-2-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3-(5-ethylthiophen-2-yl)propanamide
    • EN300-1285813
    • 771530-60-0
    • AKOS011603673
    • Inchi: 1S/C9H14N2OS/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H2,11,12)
    • InChI Key: ORVKCZYOWWVNBH-UHFFFAOYSA-N
    • SMILES: S1C(CC)=CC=C1C(CC(N)=O)N

Computed Properties

  • Exact Mass: 198.08268425g/mol
  • Monoisotopic Mass: 198.08268425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 97.4Ų

3-amino-3-(5-ethylthiophen-2-yl)propanamide Pricemore >>

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Additional information on 3-amino-3-(5-ethylthiophen-2-yl)propanamide

3-Amino-3-(5-Ethylthiophen-2-Yl)Propanamide: A Comprehensive Overview

3-Amino-3-(5-Ethylthiophen-2-Yl)Propanamide (CAS No. 771530-60-0) is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, characterized by its amino group and thiophene ring, exhibits intriguing chemical properties and potential applications in various industries. Recent advancements in synthetic methodologies and its biological evaluations have further highlighted its significance in modern research.

The molecular structure of 3-amino-3-(5-Ethylthiophen-2-Yl)Propanamide is defined by a central propanamide backbone, with an amino group attached to the third carbon atom. The thiophene ring, substituted at the 5-position with an ethyl group, introduces aromaticity and enhances the compound's electronic properties. This unique combination of functional groups makes it a versatile molecule for exploring novel chemical reactions and material applications.

Recent studies have focused on the synthesis of 3-amino-3-(5-Ethylthiophen-2-Yl)Propanamide through various routes, including coupling reactions and nucleophilic substitutions. Researchers have optimized reaction conditions to achieve higher yields and better purity, which are critical for its potential use in pharmaceuticals and advanced materials. The compound's ability to undergo further functionalization has opened new avenues for tailoring its properties for specific applications.

In terms of chemical properties, 3-amino-3-(5-Ethylthiophen-2-Yl)Propanamide demonstrates remarkable stability under mild conditions, making it suitable for long-term storage and transportation. Its solubility in polar solvents, such as water and ethanol, facilitates its use in solution-based reactions. Additionally, the compound exhibits fluorescence under UV light, a property that has been exploited in sensing applications and as a probe in analytical chemistry.

The biological activity of 3-amino-3-(5-Ethylthiophen-2-Yl)Propanamide has been a focal point of recent research. Studies indicate that it possesses moderate anti-inflammatory and antioxidant properties, which could be harnessed in drug development. Furthermore, its interaction with biomolecules, such as proteins and nucleic acids, has been investigated to understand its potential role in therapeutic interventions.

From a materials science perspective, 3-amino-3-(5-Ethylthiophen-2-Yl)Propanamide has shown promise as a building block for constructing advanced materials, including polymers and coordination networks. Its ability to form hydrogen bonds and participate in π–π interactions makes it an ideal candidate for designing self-assembled structures with tailored mechanical and electronic properties.

In conclusion, 3-amino-3-(5-Ethylthiophen-2-Yl)Propanamide (CAS No. 771530-60-0) stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for future research and industrial applications.

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